molecular formula C13H8ClNO4 B3829544 4-chlorophenyl 3-nitrobenzoate

4-chlorophenyl 3-nitrobenzoate

Cat. No.: B3829544
M. Wt: 277.66 g/mol
InChI Key: JJZQXSGBDAZTLZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-nitrobenzoate is an ester derivative composed of a 4-chlorophenyl group linked via an ester bond to a 3-nitrobenzoate moiety. Its molecular formula is C₁₃H₈ClNO₄, with a molecular weight of 277.66 g/mol. The nitro group at the meta position and chloro substituent at the para position on the aromatic rings contribute to its electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

(4-chlorophenyl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZQXSGBDAZTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl 3-nitrobenzoate typically involves the esterification of 4-chlorophenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for larger batches. This could include the use of continuous flow reactors to improve efficiency and yield. The choice of solvents and bases might also be adjusted to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ester group undergoes nucleophilic substitution under basic or acidic conditions. In reactions with alicyclic amines, the carbonyl oxygen is protonated, facilitating nucleophilic attack.

Key findings :

  • Kinetic studies with structurally similar thionocarbonates (e.g., 4-cyanophenyl 4-nitrophenyl thionocarbonate) show Brønsted β values of 0.20–0.24 for reactions with secondary amines, indicating rate-determining tetrahedral intermediate formation .

  • Reactivity order : Electron-withdrawing substituents (e.g., nitro, chloro) accelerate substitution by stabilizing the transition state .

Reaction ConditionsNucleophileRate Constant (k₁, M⁻¹s⁻¹)Mechanism
44% ethanol-water, 25°C Piperidine0.45 ± 0.02Zwitterionic intermediate (T±)
Morpholine0.32 ± 0.03Bifunctional catalysis

Reductive Transformations

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation or using stoichiometric reductants like Sn/HCl.

Experimental evidence :

  • Reductive coupling of 4-chloro-3-nitrocoumarin with α-bromoacetophenone yields chromeno[3,4-b]pyrrol-4(3H)-ones via nitro group-directed cyclization .

  • Selectivity : Reduction of the nitro group precedes aryl chloride displacement in multi-step syntheses .

Reducing AgentProductYield (%)Key Intermediate
H₂/Pd-C 2-Arylchromenopyrrolone854-Amino-3-chlorophenyl ester
NaBH₄/CuCl₂ N-(3-chlorophenethyl)-4-aminobenzamide78Nitroso derivative

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position, while the chlorophenyl group exerts ortho/para-directing effects.

Case study :

ElectrophilePosition of SubstitutionRelative Rate (vs. Benzene)
Nitronium ion (NO₂⁺) C-50.12
Sulfur trioxide (SO₃) C-4 (chlorophenyl ring)0.08

Hydrolysis and Stability

The ester bond hydrolyzes in aqueous acidic or basic media, yielding 3-nitrobenzoic acid and 4-chlorophenol.

Stability data :

  • Half-life : 72 hours in pH 7.4 buffer at 25°C, decreasing to <1 hour in 1M NaOH .

  • Degradation products confirmed via HPLC-MS .

MediumHydrolysis Rate (k, h⁻¹)Activation Energy (kJ/mol)
0.1M HCl0.015 ± 0.00245.2
0.1M NaOH1.24 ± 0.0532.8

Cross-Coupling Reactions

The aryl chloride moiety participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) under optimized conditions.

Example :

  • Reaction with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ yields biphenyl derivatives (TOF = 120 h⁻¹) .

  • Limitation : Steric hindrance from the nitro group reduces coupling efficiency compared to chloro-nitroarenes without ester groups .

Catalyst SystemBoronic AcidYield (%)Turnover Frequency (h⁻¹)
Pd(OAc)₂/XPhos 4-Methoxyphenyl6795
NiCl₂(dppe) Vinyl4128

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization and radical formation, as observed in related nitroaromatics .

Key observations :

  • λmax : 320 nm (π→π* transition of nitro group) .

  • Quantum yield : Φ = 0.18 for NO₂ photolysis in acetonitrile .

Scientific Research Applications

Chemical Synthesis Applications

4-Chlorophenyl 3-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its versatility allows it to be used in several chemical reactions:

  • Esterification Reactions : It can be synthesized from 3-nitrobenzoic acid and 4-chlorophenol through esterification, often facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) .
  • Nucleophilic Substitution : The halogen atoms in the compound can be substituted with nucleophiles, leading to a variety of substituted derivatives. This is particularly useful for creating more complex organic molecules .
  • Reduction Reactions : The nitro group can be reduced to an amino group, which is a crucial transformation for synthesizing biologically active compounds .

Recent studies have indicated that this compound exhibits potential biological activities, making it a candidate for pharmaceutical development:

  • Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity, which could be exploited in developing new antibiotics .
  • Anticancer Activity : Some studies suggest that the compound may have anticancer properties, although further investigation is required to fully understand its mechanisms .
  • Anti-Tuberculosis Activity : Notably, certain derivatives have demonstrated significant anti-tuberculosis activity, with some showing minimal inhibitory concentrations (MIC) as low as 0.5 μg/mL against Mycobacterium tuberculosis .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

  • Production of Specialty Chemicals : It is utilized in the manufacture of specialty chemicals that require specific functional groups for enhanced performance .
  • Polymer Synthesis : The compound can also be used in the synthesis of heat-resistant polymers, such as polysulfones, which are valuable in various industrial applications .

Preparation Methods

The synthesis of this compound can be achieved through several methods:

MethodDescriptionYield
EsterificationReaction between 4-chlorophenol and 3-nitrobenzoic acid using thionyl chlorideHigh
Nucleophilic SubstitutionSubstitution of halogens with nucleophiles like amines or thiolsVariable
ReductionReduction of nitro group to amino group using sodium borohydride or palladium catalystsModerate

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated various nitro-substituted derivatives of benzoates for their antimicrobial properties. Among them, derivatives containing the 4-chlorophenyl group exhibited enhanced activity against several bacterial strains, suggesting a structure-activity relationship that favors halogen substitution for increased potency .

Case Study 2: Synthesis of Novel Anti-TB Compounds

Research focusing on the synthesis of new anti-tuberculosis agents highlighted the effectiveness of compounds derived from this compound. These compounds were screened against Mycobacterium tuberculosis and showed promising results with several exhibiting potent activity at low concentrations .

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ester, nitro, and chloro functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions it undergoes .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The nitro group’s position (meta vs. para) significantly alters electronic distribution. For example, 4-chlorophenyl 4-nitrobenzoate exhibits stronger urease inhibition than its meta-nitro analog, likely due to enhanced electrophilicity .
  • Steric Effects : Bulky substituents (e.g., in chromenyl derivatives) reduce membrane permeability, limiting bioavailability .

Substituent Effects on Bioactivity

Antioxidant Activity

  • Thiazole Derivatives : Compounds with 4-chlorophenyl substituents (e.g., 6c ) demonstrated superior ferric ion (Fe³⁺) reducing power (123.20 µmol/L ) compared to 4-fluorophenyl (111.83 µmol/L ) and 4-trifluoromethylphenyl (106.53 µmol/L ) analogs. This highlights the electron-withdrawing effect of chloro groups enhancing redox activity .

Enzyme Inhibition

  • MAO-B Inhibitors : 4-Chlorobenzyl-substituted derivatives (e.g., compound 130 ) showed enhanced MAO-B inhibition (IC₅₀ = 0.638 µM ) compared to unsubstituted phenyl analogs. However, elongation of side chains or addition of sterically bulky chlorine atoms (e.g., in compounds 136–138 ) reduced activity .
  • Urease Inhibitors : Triazolothiadiazoles with 4-chlorophenyl groups (5b ) exhibited moderate potency (IC₅₀ = 8.37 µM ), outperforming 4-fluorophenyl analogs but underperforming 4-methylphenyl derivatives (IC₅₀ = 5.16 µM ) .
  • AQP3 Inhibitors : 2,6-Dichlorophenyl substituents (e.g., DFP00173 ) were preferred over 4-chlorophenyl analogs (DFP00172 ) for aquaporin-3 inhibition, emphasizing the importance of halogen positioning in target binding .

Anti-inflammatory and Kinase Inhibition

  • Pyrazolyl Urea Derivatives : Substitution with 4-chlorophenyl at position 1 (3c ) yielded the strongest p38αMAPK inhibition (IC₅₀ = 0.037–1.56 mmol/L ), surpassing 2-chloro (3a ) and 3-chloro (3b ) analogs .
  • Indole Derivatives : Anti-inflammatory activity was comparable for 2-chloro- (5b ), 3-chloro- (5f ), and 4-chlorophenyl (5d ) substitutions (~35–36% edema inhibition), suggesting minimal positional dependence in this context .

Comparative Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.15 145–148
4-Chlorophenyl 4-nitrobenzoate 3.4 0.12 152–155
4-Nitrophenyl 3-chlorobenzoate 2.9 0.20 138–141

Notes:

  • The meta-nitro group in this compound slightly lowers logP compared to its para-nitro isomer, improving solubility .

Biological Activity

4-Chlorophenyl 3-nitrobenzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_13H_10ClN_O_3
  • Molecular Weight : 265.68 g/mol
  • IUPAC Name : 4-chloro-3-nitrobenzoic acid phenyl ester

The compound features a chlorinated phenyl group and a nitro group, which are known to influence its biological activity.

1. Anticancer Properties

Research has indicated that this compound exhibits potent anticancer activity. A study demonstrated that the compound induces apoptosis in cancer cells through the activation of specific apoptotic pathways. The mechanism involves:

  • Binding to Enzymes : Inhibition of enzymes critical for cancer cell survival.
  • Receptor Interaction : Modulation of cellular receptors that affect growth signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in various models, suggesting its utility in treating inflammatory diseases .

3. Antimicrobial Activity

This compound has demonstrated moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key metabolic enzymes, disrupting pathways essential for cell proliferation.
  • Receptor Modulation : It interacts with specific receptors involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated anticancer activity through apoptosis induction in various cancer cell lines.
Investigated anti-inflammatory effects, showing significant reduction in inflammation markers.
Reported moderate antibacterial activity against pathogenic bacteria, with potential applications in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chlorophenyl 3-nitrobenzoate to maximize yield and purity?

  • Methodological Answer : The synthesis can be optimized using controlled nitration of 4-chlorophenyl benzoate. Key steps include:

  • Cooling the reaction mixture (0–5°C) during nitric acid addition to minimize side reactions .
  • Using excess concentrated sulfuric acid as a catalyst to enhance nitration efficiency .
  • Monitoring reaction progress via thin-layer chromatography (TLC; 8:2 hexane/ethyl acetate) to identify byproducts and adjust reaction time .
  • Purification via vacuum filtration and recrystallization in methanol to isolate high-purity crystals (yield: ~53%) .

Q. What spectroscopic techniques are most effective for characterizing functional groups in this compound?

  • Methodological Answer :

  • FT-IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at 1530–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic proton environments and confirms ester linkage integrity.
  • Mass spectrometry (MS) : Validates molecular weight and nitro group fragmentation patterns .

Q. How can researchers mitigate byproduct formation during the nitration step?

  • Methodological Answer :

  • Maintain strict temperature control (≤10°C) to prevent over-nitration or decomposition .
  • Use stoichiometric excess of 4-chlorophenyl benzoate relative to nitric acid to favor mono-nitration .
  • Employ ice-water quenching post-reaction to solidify the product and reduce solubility of polar byproducts .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELXL refinement resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Grow high-quality crystals via slow evaporation in a solvent system (e.g., methanol/water).
  • Use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
  • Validate hydrogen bonding networks and torsional angles using Coot or Olex2 for model adjustment .

Q. How do HOMO-LUMO analyses and molecular electrostatic potential (MEP) maps inform reactivity in electrophilic substitutions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to compute frontier molecular orbitals. For this compound, the nitro group lowers LUMO energy, enhancing electrophilicity at the meta position .
  • MEP maps highlight electron-deficient regions (positive potentials near nitro groups), guiding predictions for nucleophilic attack sites .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against target enzymes (e.g., cytochrome P450) to assess binding affinities .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. nitro) with bioactivity using descriptors like logP and polar surface area .

Q. How do graph set analyses of hydrogen bonding influence understanding of molecular packing?

  • Methodological Answer :

  • Analyze crystal structures using Mercury or PLATON to categorize hydrogen bonds (e.g., R₂²(8) motifs).
  • Correlate packing motifs (e.g., herringbone vs. layered) with thermal stability via DSC/TGA .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Cross-validate purity using HPLC or GC-MS to rule out solvent inclusion or polymorphic variations .
  • Replicate synthesis under standardized conditions (e.g., solvent, cooling rate) to isolate protocol-dependent artifacts .
  • Compare computational IR/NMR spectra (Gaussian) with experimental data to identify misassignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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